molecular formula C12H19N3O4 B014922 Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 183673-70-3

Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No. B014922
M. Wt: 269.3 g/mol
InChI Key: DHJXKTPWDXJQEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic compounds involves complex procedures that aim at introducing functionality and structural complexity efficiently. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized through a general procedure for spirocyclic 3-oxotetrahydrofurans, indicating the versatility and complexity of synthesizing spirocyclic structures including tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds showcases intricate arrangements and symmetries. For example, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate exhibits mirror symmetry with a hexahydropyrimidine ring adopting a chair conformation, illustrating the complex spatial arrangements possible in these molecules (Dong et al., 1999).

Chemical Reactions and Properties

The chemical reactivity of tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate analogs involves a range of reactions. For example, the reaction with N,N-dimethylformamide dimethyl acetal underlines the active methylene group's reactivity in these compounds, leading to isomeric condensation products, indicative of the compound's versatile reactivity profile (Moskalenko & Boev, 2012).

Scientific Research Applications

Supramolecular Arrangements

Research by Graus et al. (2010) delves into the molecular and crystal structures of derivatives of 2,4-dioxo-1,3-diazaspiro[4.5]decane, including tert-butyl 2,4-dioxo-1,3-diazaspiro[4.5]decane. Their study highlights how substituents on the cyclohexane ring influence supramolecular arrangements, shedding light on the potential applications in crystal engineering and molecular design (Graus et al., 2010).

Crystallography

Dong et al. (1999) report the crystal structure of a closely related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate. This study contributes to understanding the stereochemistry and conformation of such spirocyclic compounds, relevant in fields like material science and molecular modeling (Dong et al., 1999).

Synthetic Chemistry

Moskalenko and Boev (2012) explored the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal, contributing to synthetic methodologies in organic chemistry, particularly in the synthesis of biologically active heterocyclic compounds (Moskalenko & Boev, 2012).

NMR Analysis

Guerrero-Alvarez et al. (2004) discuss the relative configuration of diazaspirodecanes, including compounds structurally similar to tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate. Their work, utilizing NMR analysis, provides insights into the stereochemical properties of these compounds, useful in fields like pharmaceuticals and materials science (Guerrero-Alvarez et al., 2004).

Peptide Synthesis

Fernandez et al. (2002) synthesized derivatives of 1,7-diazaspiro[4.5]decanes, including tert-butoxycarbonyl derivatives, for use in peptide synthesis. Their work contributes to the development of constrained peptide mimetics, which are vital in drug design and development (Fernandez et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-11(2,3)19-10(18)15-6-4-12(5-7-15)8(16)13-9(17)14-12/h4-7H2,1-3H3,(H2,13,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJXKTPWDXJQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10394467
Record name Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

CAS RN

183673-70-3
Record name 1,1-Dimethylethyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Record name Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (30.0 g, 151 mmol) in MeOH (100 ml), H2O (40 ml), ammonium carbonate (331 mmol) and sodium cyanide (226 mmol) in H2O (60 ml) are added successively at ambient temperature. The reaction mixture is stirred at ambient temperature for 18 h to give precipitates, which are filtered off and washed with H2O and ether on the filter.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
331 mmol
Type
reactant
Reaction Step One
Quantity
226 mmol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2.12 g (32.6 mmol) of potassium cyanide are added to a solution of 5 g (25.1 mmol) of N-tert-butoxycarbonyl-4-piperidone (34.1) and 24.01 g (250 mmol) of ammonium carbonate in 80 ml of EtOH/water=1/1 and the mixture is left to stir at 60° C. for 5 h. The pH is subsequently adjusted to 6.3 by adding 6N HCl and the mixture is stirred at 60° C. for a further 1.5 h. The precipitate is filtered off with suction and dried under high vacuum. 3.43 g of (34.2) are obtained as a colorless solid. A further 1.0 g of (34.2) is obtained by extracting the filtrate with dichloromethane, drying the organic phase over sodium sulfate, filtering and removing the solvent in vacuo. Total yield of (34.2): 4.43 g (66%) of colorless solid.
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.01 g
Type
reactant
Reaction Step One
Name
EtOH water
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of tert-butyl 4-oxopiperidine-1-carboxylate (2.15 g, 10.8 mmol), in 1:1 ethanol/H2O (24 mL), was treated with ammonium carbonate (1.95 g, 21.2 mmol) followed by potassium cyanide (1.30 g, 20 mmol). The mixture was stirred at 60° C. for 2 hours, cooled to room temperature, filtered, and washed sequentially with water, ethanol, and diethyl ether to provide the desired product as a white crystalline solid (1.54 g, 53% yield). 1H NMR (300 MHz, DMSO-d6) δ 10.71 (1H, s), 8.51 (1H, s), 3.80 (2H, d, J=13.5 Hz), 3.09 (2H, br s), 1.66 (2H, td, J=12.2, 4.3 Hz), 1.53–1.46 (2H, m), 1.39 (9H, s). LCMS (2M+H) calcd. for C12H20N3O4: 539.28; found 539.41.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
1.95 g
Type
reactant
Reaction Step One
Name
ethanol H2O
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Yield
53%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
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Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
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Tert-butyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Citations

For This Compound
2
Citations
MJ Meyers, EJ Anderson, SA McNitt… - Bioorganic & medicinal …, 2015 - Elsevier
Given the rise of parasite resistance to all currently used antimalarial drugs, the identification of novel chemotypes with unique mechanisms of action is of paramount importance. Since …
NL Yan, D Santos-Martins, R Nair, A Chu… - Journal of medicinal …, 2021 - ACS Publications
In immunoglobulin light-chain (LC) amyloidosis, transient unfolding or unfolding and proteolysis enable aggregation of LC proteins, causing potentially fatal organ damage. A drug that …
Number of citations: 17 0-pubs-acs-org.brum.beds.ac.uk

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